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Compound of Interest

Compound Name: Chrysospermin C

Cat. No.: B15563898

For Immediate Release

Shanghai, China — December 7, 2025 — Chrysospermin C, a naturally occurring flavonoid,
has garnered significant interest within the scientific community for its potential therapeutic
applications. A comprehensive understanding of its molecular structure is paramount for
researchers in drug discovery and natural product chemistry. This technical guide provides a
detailed overview of the spectroscopic data for Chrysospermin C, also known as
Chrysosplenol C, equipping researchers with the essential information for its identification and
characterization.

Chrysospermin C is a trimethoxyflavone with the chemical formula CisH160Os. Its formal name
is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one. The structural
elucidation of this compound relies on a combination of spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Chrysospermin C.

Table 1: *H and **C NMR Spectroscopic Data for
Chrysospermin C
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'H NMR (6H, ppm,

Position 3C NMR (oc, ppm) Lo .
Multiplicity, J in Hz)

2 157.2

3 138.8

4 178.9

5 152.8

6 132.1

7 158.8

8 90.7 6.48 (s)

9 152.1

10 106.1

1 122.9

2' 110.8 7.78 (d, 2.1)

3 148.1

4 150.2

5' 115.8 6.98 (d, 8.4)

6' 124.7 7.69 (dd, 8.4, 2.1)

3-OCHs 60.2 3.88 (s)

7-OCHs 56.4 3.98 (s)

3-OCHs 56.1 3.96 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for Chrysospermin C
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Technique lonization Mode Observed m/z Interpretation

HR-ESI-MS Positive 361.0923 [M+H]*

Fragmentation pattern
ESI-MS/MS Positive Varies provides structural

information

Table 3: Infrared (IR) Spectroscopy Data for
Chrysaspermin C

Wavenumber (cm~?) Intensity Assignment
~3400 Strong, Broad O-H Stretching (phenolic)
~1655 Strong C=0 Stretching (y-pyrone)
) C=C Stretching (aromatic
~1610, 1580, 1510 Medium-Strong )
rings)
~1200-1000 Strong C-0O Stretching

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies in
natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra are typically
recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400-600
MHz for *H and 100-150 MHz for 13C. Samples are dissolved in a deuterated solvent, such as
methanol-ds (CD30OD) or dimethyl sulfoxide-de (DMSO-ds). Chemical shifts (d) are reported in
parts per million (ppm) relative to the solvent residual peak or an internal standard like
tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often acquired using an
electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass
analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile
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and introduced into the mass spectrometer via direct infusion or after separation by liquid
chromatography.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform
infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a
thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-
400 cm™1.

Workflow for Spectroscopic Analysis of Natural
Products

The logical flow for the spectroscopic analysis and structure elucidation of a natural product like
Chrysospermin C is outlined in the diagram below.
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Spectroscopic Analysis Workflow for Natural Products
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Caption: A flowchart illustrating the general workflow for the isolation and structural elucidation
of a natural product using various spectroscopic techniques.

This comprehensive spectroscopic data and the outlined experimental approaches provide a
foundational resource for researchers working with Chrysospermin C, facilitating its
unambiguous identification and paving the way for further investigation into its biological
activities and potential for drug development.

 To cite this document: BenchChem. [Unveiling the Molecular Architecture of Chrysospermin
C: A Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563898#chrysospermin-c-spectroscopic-data-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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